1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one

Catalog No.
S8221718
CAS No.
M.F
C11H9BrN2O
M. Wt
265.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one

Product Name

1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one

IUPAC Name

1-[3-(4-bromopyrazol-1-yl)phenyl]ethanone

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

InChI

InChI=1S/C11H9BrN2O/c1-8(15)9-3-2-4-11(5-9)14-7-10(12)6-13-14/h2-7H,1H3

InChI Key

RYYSSVPZXMOWOE-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)N2C=C(C=N2)Br

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C=C(C=N2)Br
  • Aromatic ring with a bromine substituent: Bromine is a common substituent in pharmaceuticals due to its ability to influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties []. This can be important for optimizing the delivery and efficacy of a drug.
  • Pyrazole ring: The pyrazole ring is a five-membered heterocycle found in many bioactive molecules, including some analgesics, anti-inflammatory drugs, and anticonvulsants [].

1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one is an organic compound characterized by its unique structure, which includes a phenyl group substituted with a 4-bromo-1H-pyrazole moiety. The compound has the molecular formula C11H9BrN2OC_{11}H_{9}BrN_{2}O and a molecular weight of 265.11 g/mol. It is commonly identified by its CAS number 1517800-84-8 and is noted for its potential applications in medicinal chemistry and material science due to its interesting chemical properties and biological activities .

The chemical reactivity of 1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one includes:

  • Substitution Reactions: The bromine atom in the pyrazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Oxidation Reactions: The ethanone functional group can undergo oxidation, potentially leading to the formation of carboxylic acids or other derivatives.
  • Reduction Reactions: The compound can also be reduced to form alcohols or amines, depending on the reaction conditions and reagents used.

These reactions make it a versatile intermediate in organic synthesis .

The biological activity of 1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one has been explored in various studies. It exhibits notable activities such as:

  • Antimicrobial Properties: The compound has shown effectiveness against certain bacterial strains, indicating potential for use in developing antimicrobial agents.
  • Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation, making it a candidate for further research in cancer therapeutics.
  • Cytotoxic Effects: Some investigations have reported cytotoxic effects on specific cell lines, which could be leveraged in targeted therapies .

Several synthesis methods have been proposed for 1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one:

  • Bromination of Pyrazole Derivatives: Starting from 4-bromo-1H-pyrazole, this method involves electrophilic aromatic substitution to introduce the pyrazole moiety onto a phenyl ring.
  • Acylation Reactions: The compound can be synthesized via acylation of the corresponding pyrazole derivative using acetyl chloride or acetic anhydride.
  • Coupling Reactions: Utilizing coupling reactions between aryl halides and pyrazoles can yield the desired product efficiently under suitable conditions .

The applications of 1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one span various fields:

  • Pharmaceutical Development: Due to its biological activities, it is being investigated as a potential lead compound for new drugs targeting infections and cancers.
  • Material Science: The compound's unique structure may allow for incorporation into polymers or other materials with specific properties.
  • Chemical Research: It serves as an important building block in organic synthesis for developing more complex molecules .

Interaction studies involving 1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one have focused on its binding affinity with various biological targets:

  • Protein Binding Studies: Investigations into how the compound interacts with specific proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition Studies: The compound has been assessed for its ability to inhibit key enzymes involved in disease pathways, which could elucidate its therapeutic potential.

These studies are crucial for understanding how this compound might be utilized effectively in medicinal chemistry .

Several compounds share structural similarities with 1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one. Here are some notable examples:

Compound NameStructureUnique Features
4-BromoacetophenoneStructureLacks the pyrazole moiety but retains similar reactivity.
3-(4-Methylpyrazolyl)phenyl ethanoneSimilar structure with a methyl groupExhibits different biological activity due to methyl substitution.
5-(4-Bromophenyl)-3-methylpyrazoleContains a different pyrazole substitutionPotentially different pharmacological profiles due to structural variations.

The uniqueness of 1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one lies in its specific combination of bromination and pyrazole functionality, which may confer distinct biological activities compared to these similar compounds .

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Exact Mass

263.98983 g/mol

Monoisotopic Mass

263.98983 g/mol

Heavy Atom Count

15

Dates

Last modified: 04-15-2024

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